molecular formula C19H20ClF2N3OS B2585072 N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride CAS No. 1215628-40-2

N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride

Cat. No.: B2585072
CAS No.: 1215628-40-2
M. Wt: 411.9
InChI Key: KIIGHMMNYKEXLO-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-fluorophenyl)acetamide hydrochloride is a fluorinated benzothiazole derivative with a dimethylaminoethyl side chain. Its structure integrates a benzo[d]thiazole core substituted with fluorine at the 4-position, a 4-fluorophenylacetamide group, and a protonated dimethylaminoethyl moiety.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(4-fluoro-1,3-benzothiazol-2-yl)-2-(4-fluorophenyl)acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N3OS.ClH/c1-23(2)10-11-24(17(25)12-13-6-8-14(20)9-7-13)19-22-18-15(21)4-3-5-16(18)26-19;/h3-9H,10-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIGHMMNYKEXLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(C=CC=C2S1)F)C(=O)CC3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClF2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of thiazole/benzothiazole acetamides. Key structural variations among analogues include:

Table 1: Structural and Spectral Comparison of Selected Thiazole/Benzothiazole Acetamides
Compound Name / ID Core Structure Substituents Key Spectral Data (IR/NMR) References
Target Compound Benzo[d]thiazole - 4-Fluorobenzo[d]thiazol-2-yl
- 4-Fluorophenylacetamide
- Dimethylaminoethyl (HCl salt)
Not explicitly provided in evidence; expected C=O (~1680 cm⁻¹), C-F (~1200 cm⁻¹) -
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole - 3,4-Dichlorophenyl
- Thiazol-2-yl
C=O: 1680 cm⁻¹; N—H⋯N hydrogen bonding (crystal structure)
N-(4-Phenyl-2-thiazolyl)acetamide Thiazole - Phenyl at C4 Synthesized via AlCl3-mediated acetonitrile reaction
2-((5-(4-fluorophenyl)-1-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide Thiazole + Imidazole hybrid - 4-Fluorophenyl
- 4-Methoxyphenyl (imidazole)
- Thioether linkage
C=O: ~1680 cm⁻¹ (inferred); S-alkylation confirmed via MS/EA
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3(4H)-thiones Triazole - Sulfonylphenyl
- 2,4-Difluorophenyl
C=S: 1247–1255 cm⁻¹; tautomerism (thione form confirmed via IR/NMR)
2-(4-hydroxypiperidin-1-yl)-N-(4-phenylthiazol-2-yl)-acetamide Thiazole - 4-Phenylthiazol-2-yl
- Hydroxypiperidinyl
NH stretch: ~3278–3414 cm⁻¹; MS data (e.g., [M+1]+)
Key Observations:
  • Fluorine Substituents: The target compound's 4-fluorobenzo[d]thiazole and 4-fluorophenyl groups enhance lipophilicity and electron-withdrawing effects compared to non-fluorinated analogues (e.g., dichlorophenyl or methoxyphenyl derivatives) .
  • Thione vs. Thiol Tautomerism : Triazole derivatives (e.g., compounds [7–9]) exhibit thione tautomerism (C=S at ~1250 cm⁻¹), contrasting with the stable thiazole core in the target compound .
Key Observations:
  • S-alkylation: A shared step in thiazole/triazole derivatives (e.g., using 2-bromoacetophenone) .
  • Amide Bond Formation : Carbodiimide coupling (e.g., EDC) is standard for thiazole-2-yl acetamides .

Crystallographic and Spectroscopic Insights

  • Crystal Packing: Analogues like 2-(3,4-dichlorophenyl)-N-(thiazol-2-yl)acetamide exhibit N—H⋯N hydrogen bonding, forming dimeric structures that influence solubility . The target compound’s dimethylaminoethyl group may disrupt such packing, enhancing amorphous character.
  • IR/NMR Signatures: C=O stretches: ~1663–1682 cm⁻¹ in hydrazinecarbothioamides vs. ~1680 cm⁻¹ in thiazole acetamides .

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